molecular formula C18H19ClN2O2 B5970547 N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide

N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide

Cat. No. B5970547
M. Wt: 330.8 g/mol
InChI Key: CXLNWCZPHHMXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as CEC, is a research chemical that belongs to the class of pyrrolidine derivatives. It is primarily used in scientific research to investigate its potential therapeutic properties. CEC has gained attention in the scientific community due to its unique chemical structure, which is believed to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood. However, it is believed to act as a modulator of the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain sensation, appetite, and mood. N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is also believed to interact with other receptors in the brain, including the dopamine and serotonin receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to exhibit a range of biochemical and physiological effects in animal studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has also been shown to reduce anxiety and improve cognitive function in animal models of anxiety and cognitive impairment.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide in scientific research is its unique chemical structure, which may exhibit a range of biological activities. However, one limitation of using N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is the lack of information on its pharmacokinetics and toxicity profile, which may limit its use in human studies.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. One area of research is to further investigate its potential therapeutic properties, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is to investigate its pharmacokinetics and toxicity profile to determine its safety and efficacy in human studies. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide and its interactions with other receptors in the brain.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide involves a multi-step process that requires advanced knowledge in organic chemistry. The most common method of synthesis involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with pyrrolidinecarboxylic acid to form the final product.

Scientific Research Applications

N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been widely studied in the scientific community for its potential therapeutic properties. It is believed to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-23-16-10-4-13(5-11-16)17-3-2-12-21(17)18(22)20-15-8-6-14(19)7-9-15/h4-11,17H,2-3,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLNWCZPHHMXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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